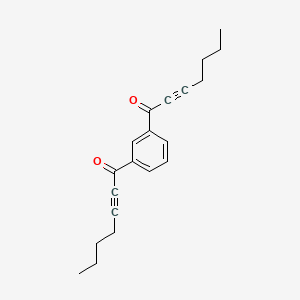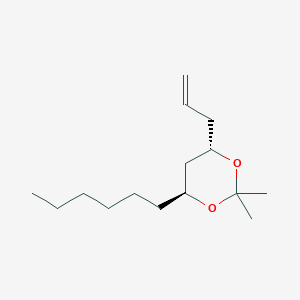![molecular formula C20H39P B12574106 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane CAS No. 581777-90-4](/img/structure/B12574106.png)
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane is a phosphorus-containing compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including catalysis and material science. The bicyclic framework provides a rigid structure, which can be advantageous in certain chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane typically involves the hydrophosphination of unactivated alkenes. This process requires the handling of phosphine (PH₃) under high pressure and temperature conditions. The reaction is often radical-mediated and can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The bicyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .
Aplicaciones Científicas De Investigación
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or interact with other biomolecules, thereby modulating their activity. The compound can act as a ligand, forming complexes with metals and facilitating various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
9-Phosphabicyclo[3.3.1]nonane: Similar bicyclic structure but with different substituents.
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane: Another variant with methyl groups at specific positions.
2-Isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide: Contains a selenium atom, providing different chemical properties.
Uniqueness
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane is unique due to its dodecyl substituent, which imparts specific hydrophobic properties and influences its reactivity and applications. The presence of the long alkyl chain can enhance its solubility in organic solvents and affect its interaction with other molecules.
Propiedades
Número CAS |
581777-90-4 |
|---|---|
Fórmula molecular |
C20H39P |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2-dodecyl-2-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H39P/c1-2-3-4-5-6-7-8-9-10-11-16-21-17-15-19-13-12-14-20(21)18-19/h19-20H,2-18H2,1H3 |
Clave InChI |
GWVBHYLUKBAYIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCP1CCC2CCCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


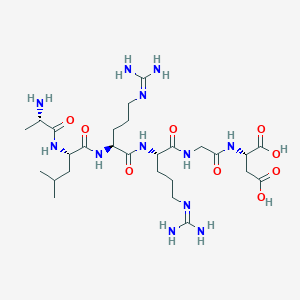

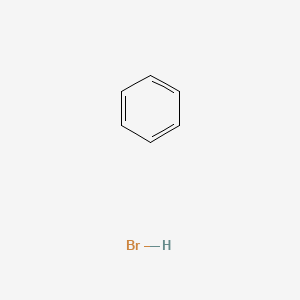
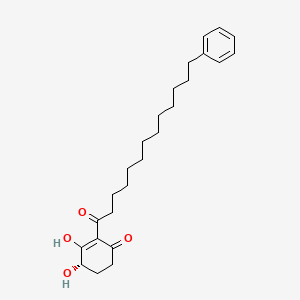
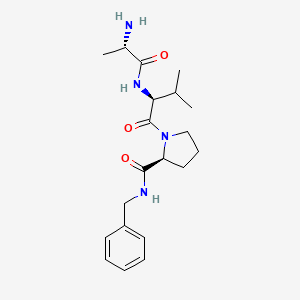
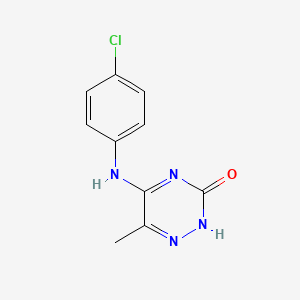
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
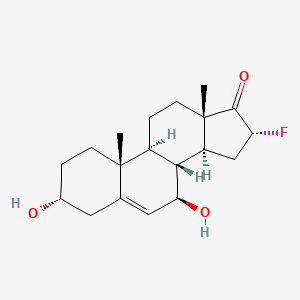
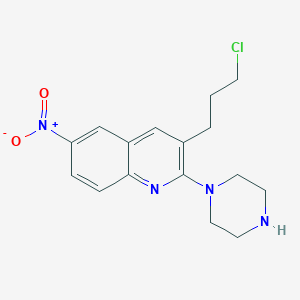


![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
